tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate
Description
Introduction and Research Context
Historical Development and Research Evolution
The synthesis of tert-butyl (3-(aminomethyl)cyclobutyl)carbamate emerged alongside advancements in carbamate-protecting group strategies during the late 20th century. Early developments in Boc chemistry, particularly for amine protection in peptide synthesis, laid the groundwork for its application to cyclobutane derivatives. The compound’s first documented synthesis appeared in patent literature circa 2012, where it was described as a key intermediate for kinase inhibitors.
A critical milestone was the resolution of its cis and trans isomers, achieved through chiral chromatography and crystallography. For instance, the cis isomer (CAS 871014-28-7) was isolated with 97% purity using preparative high-performance liquid chromatography (HPLC), as detailed in supplier catalogs from 2014. The trans isomer (CAS 130369-10-7), conversely, required low-temperature storage (2–8°C) to prevent racemization, underscoring the thermodynamic instability of its configuration.
Table 1: Comparative Properties of this compound Isomers
Significance in Organic Chemistry and Medicinal Chemistry
In organic synthesis, the Boc group in this compound serves dual roles: it protects the amine from undesired reactions and facilitates purification through acid-labile cleavage. The cyclobutane ring’s strained geometry introduces unique steric and electronic effects, enabling selective functionalization at the aminomethyl position. For example, nucleophilic substitution at the primary amine site has been utilized to generate libraries of cyclobutane-containing analogs for structure-activity relationship (SAR) studies.
Medicinal chemists value this compound for its compatibility with late-stage diversification. The Boc group’s stability under basic conditions allows for sequential reactions, such as Suzuki couplings or reductive aminations, without deprotection. Additionally, the aminomethyl group’s nucleophilicity supports conjugation to fluorescent tags or biotin, enhancing its utility in chemical biology probes.
Research Objectives in Carbamate Chemistry
Recent research objectives focus on three areas:
- Stereochemical Control : Optimizing asymmetric synthesis to access enantiopure cis and trans isomers, which exhibit differing binding affinities in biological targets. For instance, the cis isomer’
Properties
IUPAC Name |
tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-4-7(5-8)6-11/h7-8H,4-6,11H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDLXPYQWYTZLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599998 | |
| Record name | tert-Butyl [3-(aminomethyl)cyclobutyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130369-10-7 | |
| Record name | tert-Butyl [3-(aminomethyl)cyclobutyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclobutyl derivative. One common method includes the use of tert-butyl carbamate and 3-(aminomethyl)cyclobutyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the aminomethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Conversion to primary amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C11H22N2O2
- Molecular Weight : 214.31 g/mol
- Structural Features : The compound consists of a tert-butyl group attached to a cyclobutyl ring, which is further substituted with an aminomethyl group and a carbamate moiety.
Synthesis and Production
The synthesis of tert-butyl (3-(aminomethyl)cyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclobutyl derivative. Common methods include:
- Reagents : tert-butyl carbamate and 3-(aminomethyl)cyclobutyl chloride.
- Conditions : The reaction is usually conducted in the presence of a base like triethylamine under anhydrous conditions to prevent hydrolysis.
Chemistry
In organic synthesis, this compound serves as a valuable building block for creating more complex molecules. Its unique structural features allow it to participate in various chemical reactions, including:
- Oxidation : Formation of hydroxylated derivatives.
- Reduction : Conversion to primary amines using reducing agents like lithium aluminum hydride.
- Substitution : Nucleophilic substitution reactions that can introduce other functional groups.
Biology
The compound has been investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules. Notable applications include:
- Enzyme Inhibition : It may inhibit specific enzymes, influencing metabolic pathways critical for disease treatment.
- Biochemical Probes : Its interactions with proteins can aid in understanding cellular mechanisms.
Medicine
Research has explored the therapeutic potential of this compound in drug development. Applications include:
- Neuroprotection : Studies suggest that it may protect against neurodegenerative processes, such as those seen in Alzheimer's disease.
- Cancer Research : Investigations have shown that carbamate derivatives can inhibit cancer cell proliferation through targeted enzyme inhibition.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various chemical processes.
Case Studies
-
Neuroprotection :
- A study highlighted that modifications similar to this compound could lead to neuroprotective effects against amyloid-beta toxicity, suggesting its potential role in Alzheimer's disease treatment.
-
Cancer Research :
- Another investigation demonstrated that carbamate derivatives could inhibit cancer cell proliferation through specific enzyme inhibition pathways, showcasing the relevance of this compound in oncology.
Mechanism of Action
The mechanism of action of tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The pathways involved may include enzyme inhibition or receptor modulation, depending on the specific application .
Comparison with Similar Compounds
cis-tert-Butyl 3-aminocyclobutanecarbamate (CAS 871014-19-6)
- Structural Difference: Lacks the aminomethyl group but retains the Boc-protected amine directly attached to the cyclobutyl ring.
- Similarity Score : 1.00 (indicating high structural overlap but stereochemical variance) .
- Applications : Used in stereoselective synthesis due to its defined cis-configuration.
tert-Butyl cyclobutylcarbamate (CAS 56700-66-4)
tert-Butyl (3-(2-aminoethyl)cyclobutyl)carbamate (CAS 1032684-85-7)
- Structural Difference: Features a 2-aminoethyl substituent instead of aminomethyl, introducing additional conformational flexibility.
- Molecular Formula : C₁₁H₂₁N₂O₂ vs. C₁₀H₁₈N₂O₂ for the target compound.
- Applications : Extended chain may enhance binding in peptide mimetics .
Analogs with Varied Substituents or Scaffolds
tert-Butyl (4-aminobutan-2-yl)carbamate (CAS 177489-90-6)
tert-Butyl N-(3-carbamoylcyclobutyl)carbamate (CAS 953752-69-7)
tert-Butyl N-(3-amino-3-thioxopropyl)carbamate (CAS 77152-97-7)
Physical Properties
| Compound (CAS) | Molecular Weight (g/mol) | LogP (Predicted) | PSA (Ų) |
|---|---|---|---|
| 130369-10-7 | 200.28 | 2.48 | 64.35 |
| 1032684-85-7 | 228.30 | 2.88 | 70.44 |
| 953752-69-7 | 214.26 | 1.12 | 86.33 |
| 77152-97-7 | 218.30 | 1.95 | 94.52 |
Biological Activity
tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential interactions with various biological macromolecules. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C11H22N2O2
- Molecular Weight : 214.31 g/mol
- Structural Features : The compound features a tert-butyl group, an aminomethyl substituent on a cyclobutyl ring, and a carbamate moiety. Its unique structure imparts specific steric and electronic properties that contribute to its reactivity and potential biological activity.
The mechanism of action of this compound involves:
- Hydrogen Bonding : The compound can form hydrogen bonds with proteins and enzymes, potentially inhibiting or altering their activity.
- Electrostatic Interactions : These interactions can influence the conformation and function of target biomolecules, leading to various biological effects.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, affecting metabolic pathways critical in disease processes.
Investigated Applications
- Biochemical Probes : The compound has been investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules, which can aid in understanding cellular mechanisms.
- Therapeutic Potential : It has been explored for possible therapeutic properties, including applications in drug development aimed at various diseases.
- Enzyme Mechanisms : Studies have focused on how the compound affects enzyme mechanisms, potentially leading to new therapeutic strategies in treating conditions such as cancer or neurodegenerative diseases .
Case Studies
- Neuroprotection : In a study examining compounds similar to this compound, researchers found that modifications could lead to neuroprotective effects against amyloid-beta toxicity in astrocytes, suggesting a pathway for Alzheimer’s disease treatment .
- Cancer Research : Another study highlighted the potential of carbamate derivatives in inhibiting cancer cell proliferation through targeted enzyme inhibition, showcasing the compound's relevance in oncology .
Comparative Analysis
| Compound | Biological Activity | Mechanism of Action | References |
|---|---|---|---|
| This compound | Potential therapeutic agent; biochemical probe | Enzyme inhibition; protein interaction | , |
| tert-Butyl carbamate | Simpler derivative; less specific interactions | General reactivity with amines | |
| tert-Butyl (3-aminopropyl)carbamate | Similar structure; varied activity | Enzyme modulation |
Q & A
Q. How can the purity and stability of tert-butyl (3-(aminomethyl)cyclobutyl)carbamate be optimized during synthesis?
- Methodological Answer: Purity is influenced by reaction conditions, including solvent choice (e.g., dimethyl sulfoxide for nucleophilic substitutions ), temperature control (e.g., 80–100°C for coupling reactions ), and catalyst systems (e.g., tris(dibenzylideneacetone)dipalladium(0) with phosphine ligands ). Post-synthesis purification via column chromatography or recrystallization in solvents like ethyl acetate/hexane mixtures is critical. Stability can be enhanced by storing the compound under inert atmospheres at −20°C to prevent hydrolysis or oxidation .
Q. What analytical techniques are recommended to confirm the structural integrity of this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential to verify cyclobutane ring geometry and carbamate/aminomethyl group positions. Mass spectrometry (MS) confirms molecular weight (e.g., molecular ion peak at m/z 186.25 ). High-Performance Liquid Chromatography (HPLC) with UV detection monitors purity (>95% ), while infrared (IR) spectroscopy identifies functional groups (e.g., N–H stretching at ~3350 cm⁻¹) .
Q. What are the critical safety considerations when handling this compound?
- Methodological Answer: While acute toxicity data are limited, standard precautions include using fume hoods, nitrile gloves, and P95 respirators to avoid inhalation or dermal exposure . Avoid strong acids/bases to prevent carbamate degradation . Emergency protocols for spills involve neutralization with sodium bicarbonate and disposal via incineration .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated under varying catalytic conditions?
- Methodological Answer: Mechanistic studies require kinetic profiling (e.g., time-resolved NMR ) and isotopic labeling (e.g., ¹⁵N in the aminomethyl group) to track bond formation/cleavage. Computational tools like density functional theory (DFT) model transition states in Pd-catalyzed cross-couplings . Comparative studies with analogs (e.g., tert-butyl (4-chloropyridin-3-yl)carbamate ) isolate steric/electronic effects of the cyclobutane ring.
Q. What strategies are effective for resolving enantiomers or diastereomers of this compound?
- Methodological Answer: Chiral HPLC using amylose-based columns (e.g., Chiralpak IA/IB) separates enantiomers, while diastereomers may be resolved via crystallization in polar solvents (e.g., methanol/water ). Asymmetric synthesis using chiral auxiliaries (e.g., (1S,4S)- or (1R,4R)-configurations in intermediates ) ensures stereochemical control. Circular dichroism (CD) spectroscopy validates enantiopurity .
Q. How can computational modeling predict the biological activity of derivatives of this carbamate?
- Methodological Answer: Molecular docking (e.g., AutoDock Vina) screens derivatives against targets like kinases or GPCRs, leveraging the cyclobutane ring’s rigidity for binding pocket compatibility . Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., fluorine substitution ) with pharmacological endpoints. MD simulations assess stability in membrane bilayers for CNS-targeted drugs .
Q. What experimental approaches address contradictory data in the synthesis yields of this compound?
- Methodological Answer: Reproducibility issues may stem from trace moisture or oxygen in reactions. Rigorous drying of solvents (e.g., molecular sieves in 1,4-dioxane ) and catalyst pre-activation (e.g., Pd(PPh₃)₄ reduction with NaOtBu ) improve consistency. Design of Experiments (DoE) optimizes variables like temperature, stoichiometry, and agitation rate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
